Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate
Description
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate is a chiral piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, a methyl ester at position 3, and a methyl substituent at position 2 of the piperidine ring. The Cbz group enhances stability during synthetic manipulations but requires hydrogenolysis for removal.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)20-2)9-6-10-17(12)16(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3 |
InChI Key |
PEYJWMSDHXNKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Cbz Protecting Group: The nitrogen atom of the piperidine ring is protected using the carbobenzyloxy (Cbz) group. This is usually achieved by reacting the piperidine derivative with benzyl chloroformate under basic conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Cbz group to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or strong bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or free amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-N-Cbz-2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The Cbz group provides protection to the nitrogen atom, allowing selective reactions at other sites. The ester group can undergo hydrolysis to release the active piperidine derivative, which can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on molecular features, synthetic routes, and functional differences.
Table 1: Structural and Functional Comparison
*Inferred molecular formula based on structural analysis.
Key Observations:
Protecting Group Influence: The Cbz group in the target compound offers stability under acidic conditions but requires hydrogenolysis for cleavage. In contrast, the Boc-protected analog (CAS 929282-63-3) is acid-labile, enabling selective deprotection in multi-step syntheses . Cbz derivatives generally exhibit lower solubility in aqueous media compared to Boc analogs due to the hydrophobic benzyl moiety .
This difference may impact catalytic hydrogenation efficiency or enzyme-binding affinity . The (2R,3R) configuration ensures enantioselectivity in chiral synthesis, a feature absent in non-stereospecific analogs like 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid .
Synthetic Routes :
- The target compound likely requires tailored conditions for synthesis due to its stereochemistry and substituents. For example, EDC/HOBt coupling (61% yield, as seen in Cbz-piperidine derivatives) may need optimization to accommodate steric effects .
- Boc-protected analogs (e.g., CAS 929282-63-3) are synthesized under milder acidic conditions, whereas Cbz derivatives often employ basic or neutral media .
Commercial and Practical Considerations :
- Boc-protected derivatives (e.g., CAS 929282-63-3) are priced at $1,200/g (R&D scale), suggesting that the target Cbz analog may have similar or higher costs due to niche demand .
- Storage conditions vary: Cbz compounds often require inert atmospheres, while Boc derivatives are more stable at room temperature .
Research Findings and Implications
- Reactivity : The 2-methyl group in the target compound reduces nucleophilicity at the piperidine nitrogen, affecting acylation or alkylation rates compared to unmethylated analogs .
- Biological Activity : Cbz-piperidine derivatives are explored as protease inhibitors or antimicrobial agents, but the 2-methyl group may alter pharmacokinetic profiles (e.g., membrane permeability) .
- Thermal Stability : Boc derivatives decompose at lower temperatures (~150°C) compared to Cbz analogs, which are stable up to 200°C .
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